Iso Rizatriptan-d6
Description
Contextualization of Rizatriptan (B1679398) and its Analogs in Pharmaceutical Science
Rizatriptan is a member of the triptan class of drugs, which are selective serotonin (B10506) (5-HT) 1B/1D receptor agonists used in the treatment of migraine headaches. drugbank.comwikipedia.orgresearchgate.net The therapeutic action of Rizatriptan is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. drugbank.comresearchgate.net The study of Rizatriptan and its analogs is a significant area of pharmaceutical research, aimed at understanding its mechanism of action, metabolism, and improving its therapeutic profile. drugbank.combeilstein-journals.orgnih.gov Analogs and related substances, including impurities, are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. veeprho.comallmpus.com
The Role of Isotopic Labeling in Contemporary Pharmaceutical Research
Isotopic labeling is a powerful technique in modern pharmaceutical research, involving the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.commetsol.com This process allows researchers to track the molecule's journey and fate within a biological system without altering its fundamental chemical properties. chemicalsknowledgehub.com
Key applications of isotopic labeling in drug development include:
Metabolism Studies (ADME): Labeled compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical data for safety and efficacy assessments. musechem.comchemicalsknowledgehub.com
Pharmacokinetic Analysis: By using isotopically labeled drugs, scientists can accurately quantify the concentration of the drug and its metabolites in biological fluids over time. metsol.com
Mechanism of Action Studies: Labeled compounds can help in elucidating the specific biochemical pathways and receptor interactions of a drug.
Internal Standards for Bioanalysis: Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods to ensure accurate quantification of the parent drug. veeprho.comcaymanchem.com
Deuterium labeling, in particular, has gained attention for its potential to favorably alter a drug's metabolic profile, a concept known as the "deuterium effect." medchemexpress.com
Defining "Iso Rizatriptan-d6" as a Specific Deuterated Chemical Entity
This compound is a specific, deuterated form of Iso Rizatriptan. medchemexpress.compharmaffiliates.com It is a stable isotope-labeled compound where six hydrogen atoms in the N,N-dimethylamino group have been replaced by deuterium atoms. pharmaffiliates.comalfa-chemistry.comnih.gov This specific labeling makes it a valuable tool for analytical purposes in Rizatriptan research.
Iso Rizatriptan, also known as Rizatriptan EP Impurity C, is a regioisomer of Rizatriptan. veeprho.compharmaffiliates.comchemicalbook.com This means it has the same molecular formula and molecular weight as Rizatriptan but differs in the arrangement of atoms within the molecule. allmpus.comchemicalbook.com Specifically, in Iso Rizatriptan, the ethylamine (B1201723) side chain is attached to the 2-position of the indole (B1671886) ring, whereas in Rizatriptan, it is at the 3-position. drugbank.comveeprho.com this compound is the deuterated analog of this specific impurity. medchemexpress.compharmaffiliates.com
It is crucial to distinguish this compound from Rizatriptan-d6. Rizatriptan-d6 is the deuterium-labeled version of the active pharmaceutical ingredient, Rizatriptan. veeprho.commedchemexpress.com It is commonly used as an internal standard for the precise quantification of Rizatriptan in biological samples during pharmacokinetic and bioequivalence studies. veeprho.comcaymanchem.com The deuteration in Rizatriptan-d6 is also typically at the N,N-dimethylamino group. veeprho.com
In contrast, this compound is the deuterated version of a known impurity. pharmaffiliates.com Its primary application is in the development and validation of analytical methods to detect and quantify the Iso Rizatriptan impurity in Rizatriptan drug substance and product, ensuring the purity and quality of the medication.
Properties
CAS No. |
1329834-30-1 |
|---|---|
Molecular Formula |
C15H19N5 |
Molecular Weight |
275.389 |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
ABKUUFDCAHYSCG-WFGJKAKNSA-N |
SMILES |
CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 |
Synonyms |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine; |
Origin of Product |
United States |
Ii. Synthetic Strategies for Deuterated Rizatriptan Analogs
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
Hydrogen-Deuterium Exchange Methodologies for Deuterated Analogs
Hydrogen-Deuterium Exchange (HDX) is a fundamental and widely used method for introducing deuterium into organic molecules. snnu.edu.cnwikipedia.org This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgmdpi.com
Acid- and Base-Catalyzed Exchange : This is one of the earliest and most straightforward HDX methods. mdpi.com In the presence of a deuterated acid or base, protons on carbon atoms adjacent to activating functional groups, such as carbonyls (enolizable protons), can be exchanged for deuterons. scielo.org.mxmdpi.com However, this method is generally limited to these activated positions and may require multiple cycles to achieve high levels of deuteration. scielo.org.mx The pH of the solution significantly influences the rate of exchange. mdpi.com
Metal-Catalyzed Exchange : Transition metal catalysts, particularly those based on iridium, palladium, rhodium, and ruthenium, have emerged as powerful tools for site-selective H/D exchange. snnu.edu.cn These catalysts can facilitate deuterium incorporation at positions that are not amenable to acid or base-catalyzed methods, such as ortho-C(sp²)–H bonds in aromatic rings. snnu.edu.cn The use of directing groups, which coordinate to the metal center and guide it to a specific C-H bond, allows for high regioselectivity. snnu.edu.cn
Reductive Deuteration Techniques
Reductive deuteration offers another versatile approach to introduce deuterium into organic molecules, often targeting unsaturated functional groups or those that can be reduced. acs.org
Using Deuterated Metal Hydrides : Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are commonly used to reduce carbonyl compounds (ketones, aldehydes, esters, amides) to their corresponding deuterated alcohols or amines. researchgate.netnih.gov While effective, these reagents can be expensive and highly flammable. scielo.org.mx
Catalytic Deuterogenation : The catalytic addition of deuterium gas (D₂) across double or triple bonds is a well-established method for producing C(sp³)–D bonds. researchgate.net This technique is analogous to catalytic hydrogenation.
Single-Electron Transfer (SET) Reductive Deuteration : More recent methods utilize single-electron transfer from a reductant, such as samarium(II) iodide (SmI₂) or sodium metal, in the presence of a deuterium source like D₂O. thieme-connect.comorganic-chemistry.org This approach has proven effective for the reductive deuteration of esters and activated alkenes, offering high deuterium incorporation under mild conditions. thieme-connect.comorganic-chemistry.orgresearchgate.net
Strategies for Positional and Stereoselective Deuteration
Achieving control over the exact position (regioselectivity) and three-dimensional orientation (stereoselectivity) of deuterium incorporation is crucial for many applications.
Positional Selectivity : As mentioned, directing groups are instrumental in achieving regioselectivity in metal-catalyzed H/D exchange reactions. snnu.edu.cn The choice of catalyst and reaction conditions can also influence where the deuterium is incorporated.
Stereoselectivity : The synthesis of chiral deuterated molecules, where the deuterium atom is part of a stereocenter, presents a significant challenge. researchgate.net Biocatalytic methods, using enzymes like pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, have shown promise in mediating stereoselective deuteration of amino acids. nih.gov Asymmetric catalysis using chiral metal complexes or organocatalysts is another active area of research to control the stereochemical outcome of deuteration reactions. researchgate.netacs.org
Synthesis of Deuterated N,N-Dimethyl Moieties for Tryptamine Derivatives
The N,N-dimethyltryptamine scaffold is a core component of rizatriptan (B1679398). The synthesis of deuterated versions of this moiety is a key step toward producing labeled rizatriptan and its analogs. A common strategy involves the reduction of an amide precursor. nih.gov For instance, the reduction of indole-3-glyoxylamide (B122210) derivatives with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can install deuterium atoms on the carbon adjacent to the nitrogen. researchgate.net
A general synthetic approach can be seen in the preparation of deuterated N,N-dimethyltryptamine (DMT). Starting from indole-3-acetic acid, it can be converted to the corresponding N,N-dimethylamide. Subsequent reduction with LiAlD₄ yields N,N-dimethyltryptamine with deuterium atoms on the α-carbon of the ethylamine (B1201723) side chain. nih.govgoogle.com By using a mixture of LiAlH₄ and LiAlD₄, varying levels of deuteration can be achieved. nih.gov Microwave-assisted reduction has been shown to significantly shorten the reaction time for this transformation. researchgate.net
Targeted Synthesis of Iso Rizatriptan-d6 (Deuterated Impurity)
Iso Rizatriptan, also known as Rizatriptan EP Impurity C, is an isomer of Rizatriptan where the side chain is attached at the 2-position of the indole (B1671886) ring instead of the 3-position. researchgate.net The synthesis of its deuterated analog, this compound, would logically follow a synthetic route established for the non-deuterated impurity, incorporating a deuteration step at the appropriate stage.
Synthetic Routes for Iso Rizatriptan (Rizatriptan EP Impurity C)
The synthesis of rizatriptan and its impurities often relies on the Fischer indole synthesis. beilstein-journals.orggoogle.com However, this method typically yields the 3-substituted indole as the major product. To obtain the 2-substituted isomer, alternative strategies are required.
One plausible approach involves a Larock indole synthesis. This palladium-catalyzed reaction couples an ortho-haloaniline derivative with an alkyne. beilstein-journals.org To synthesize Iso Rizatriptan, an appropriately substituted iodoaniline could be coupled with a protected butynol (B8639501) derivative bearing the dimethylamino group. beilstein-journals.org
Another route could involve the modification of a pre-formed 2-substituted indole. A convergent synthesis of Iso Rizatriptan has been reported, demonstrating a practical method for obtaining this specific impurity. researchgate.net
Integration of Deuterium during Iso Rizatriptan Synthesis
The introduction of deuterium into the Iso Rizatriptan structure to create this compound is typically achieved during the synthesis process rather than by post-synthetic exchange. The designation "d6" indicates that six hydrogen atoms have been replaced with deuterium. In the case of this compound, these substitutions are located on the two methyl groups of the N,N-dimethylethanamine side chain.
The primary strategy for this specific labeling involves the use of deuterated reagents or precursors in the synthetic pathway. General methods for deuterium labeling include direct exchange with a deuterium source, metal-catalyzed hydrogenation with deuterium gas, and enzymatic synthesis. However, for targeted labeling like that in this compound, synthesis using deuterated building blocks is the most direct and reliable approach.
The synthesis of the N,N-dimethylaminoethyl side chain of Iso Rizatriptan typically involves the alkylation of a primary amine precursor. To achieve the d6 labeling, a deuterated alkylating agent is used. A common and effective method is the reaction of the corresponding 2-(1H-indol-2-yl)ethan-1-amine precursor with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I). This reaction, performed twice or under conditions that favor dimethylation, introduces two CD₃ groups, resulting in the desired this compound.
Table 1: Potential Strategies for Deuterium Integration
| Synthetic Strategy | Deuterated Reagent/Precursor | Applicable Reaction Step | Description |
|---|---|---|---|
| Use of Deuterated Reagents | Iodomethane-d3 (CD₃I) | N-alkylation of the side-chain amine | This is the most direct method for creating the N,N-di(methyl-d3) moiety. The primary amine precursor of the side chain is reacted with at least two equivalents of CD₃I to form the tertiary amine. |
| Reductive Amination with Deuterated Source | Formaldehyde-d2 (D₂CO) and a reducing agent | Formation of the N,N-dimethyl group | An alternative to direct alkylation, where the primary amine is reacted with deuterated formaldehyde (B43269) and a reducing agent in a process known as the Eschweiler-Clarke reaction. Using deuterated reagents in this pathway can also achieve the desired labeling. |
| Synthesis from Deuterated Precursors | N,N-di(methyl-d3)ethan-1-amine | Attachment of the complete side chain | In this approach, a fully-formed, deuterated side chain is prepared separately and then attached to the indole core. This method provides good control over the final structure but may involve more synthetic steps overall. |
Methods for Assessment of Isotopic Purity and Deuterium Enrichment
Verifying the isotopic purity and the degree of deuterium enrichment is a critical quality control step in the synthesis of any deuterated compound. neulandlabs.comresearchgate.net It ensures that the compound meets the required specifications for its intended use, such as an internal standard in quantitative mass spectrometry analysis. rsc.org The principal analytical techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful tool for determining the isotopic composition of a sample. rsc.org Techniques like electrospray ionization high-resolution mass spectrometry (ESI-HR-MS) can distinguish between molecules with very small mass differences, such as those between a deuterated compound and its non-deuterated or partially deuterated counterparts (isotopologues). rsc.orgnih.gov
The assessment involves acquiring a high-resolution mass spectrum of the sample and analyzing the ion cluster corresponding to the molecule. By integrating the peak areas for each isotopologue (d0, d1, d2, etc.), the relative abundance can be calculated. nih.gov This allows for a precise determination of the deuterium enrichment, which is the percentage of the labeled compound relative to all its isotopic variants. rsc.org
Table 2: Illustrative HR-MS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Description | Expected m/z | Relative Abundance (%) | Contribution to Purity |
|---|---|---|---|---|
| d0 (Unlabeled) | C₁₅H₁₉N₅ | 269.1640 | 0.1 | Impurity |
| d1 - d5 | Partially labeled species | 270.1703 - 274.2016 | 1.2 | Impurity |
| d6 (Target) | C₁₅H₁₃D₆N₅ | 275.2018 | 98.5 | Desired Compound |
| d7+ | Over-labeled species | >276.2081 | 0.2 | Impurity |
Note: The m/z values are theoretical for the [M+H]⁺ ion and percentages are for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For this compound, the singlet corresponding to the six protons of the N(CH₃)₂ group would be absent.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its position in the molecule.
¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium (C-D) appear as multiplets (due to C-D coupling) and are typically shifted slightly upfield compared to signals for carbons bonded to hydrogen (C-H).
Table 3: Summary of NMR Spectroscopy in Isotopic Purity Analysis
| NMR Method | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Confirm absence of protons at labeled sites | Absence of the singlet signal for the N(CH₃)₂ protons. |
| ²H NMR | Confirm presence and location of deuterium | A signal appears at the chemical shift corresponding to the N(CD₃)₂ groups. |
| ¹³C NMR | Confirm structural integrity and C-D bonds | The signal for the methyl carbons will show a characteristic splitting pattern due to coupling with deuterium. |
Iii. Advanced Analytical Methodologies Utilizing Deuterated Rizatriptan Analogs
Role of Stable Isotope Labeled Standards in Quantitative Bioanalysis.caymanchem.comwuxiapptec.comwaters.comtargetmol.compsu.edu
Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with a heavy stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com Iso Rizatriptan-d6, a deuterated analog of Rizatriptan (B1679398), serves as such an internal standard for the quantification of Rizatriptan in biological samples. caymanchem.comveeprho.commedchemexpress.com The use of SIL standards is a widely accepted procedure in quantitative bioanalysis to correct for variability during sample processing and analysis. scispace.com
The internal standard (IS) method in mass spectrometry involves adding a known quantity of a reference compound to all samples, calibration standards, and quality control samples. wuxiapptec.comwikipedia.org This compound, ideally a stable isotope-labeled version of the analyte, co-elutes with the analyte of interest during chromatographic separation. waters.com In the mass spectrometer, the analyte and the IS are detected simultaneously. scioninstruments.com
The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's response to the IS's response. scioninstruments.com This ratio is then used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined. nih.gov This approach effectively compensates for variations that can occur during sample preparation, such as extraction inconsistencies, and for fluctuations in the instrument's performance, like injection volume variability and changes in detector sensitivity. wuxiapptec.comscioninstruments.com
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. wuxiapptec.comscioninstruments.com This can significantly impact the accuracy and precision of the quantification.
| Feature | Benefit of Using SIL-IS (e.g., this compound) |
| Physicochemical Properties | Nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatography. wuxiapptec.com |
| Co-elution | Elutes at or very near the same retention time as the analyte. waters.com |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer. chromatographyonline.com |
| Matrix Effect Compensation | Experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction. wuxiapptec.commusechem.com |
| Accuracy & Precision | Significantly improves the accuracy and precision of quantitative results by correcting for variability. scioninstruments.com |
Principles of Internal Standard Methodology in Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications.caymanchem.comwuxiapptec.comtargetmol.combiomedres.uspharmainfo.in
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. mdpi.com It is widely used for the quantitative analysis of drugs and their metabolites in biological fluids. mdpi.comtandfonline.com The use of this compound as an internal standard is specifically intended for quantification by GC- or LC-MS. caymanchem.com
Developing and validating a robust LC-MS/MS method is crucial for obtaining reliable data. This process involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.
The goal of chromatographic optimization is to achieve good separation of the analyte and internal standard from other matrix components, resulting in symmetrical peak shapes and reproducible retention times. jocpr.com Several parameters are adjusted to achieve this:
Column Selection: Reversed-phase columns, such as C18 columns, are commonly used for the analysis of Rizatriptan and its related compounds. biomedres.uspharmainfo.inomicsonline.org For instance, studies have utilized columns like the Symmetry C18 (4.6×150 mm, 5 µm), Lichrospher C18 (4.6mm x 50mm, 5 µm), and Hypurity C18 (50 mm × 4.6 mm, 5 μm). omicsonline.orgnih.govresearchgate.net
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent like methanol (B129727) or acetonitrile. biomedres.usjocpr.com The ratio of these components can be adjusted in an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation. biomedres.ustandfonline.com For example, mobile phases such as phosphate (B84403) buffer (pH 2.5) and methanol (70:30) and acetonitrile-10mM aqueous ammonium (B1175870) acetate-acetic acid (50:50:0.5, v/v/v) have been reported for Rizatriptan analysis. omicsonline.orgnih.gov
Flow Rate: The speed at which the mobile phase passes through the column affects separation efficiency and analysis time. Flow rates around 0.5 mL/min to 1.0 mL/min are common. biomedres.usjapsonline.com
Column Temperature: Maintaining a constant column temperature, for instance at 40°C, can improve peak shape and reproducibility. japsonline.com
Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific fragmentation reaction for the analyte and the internal standard. This is typically done in the Multiple Reaction Monitoring (MRM) mode. mdpi.comtandfonline.com
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rizatriptan, as it readily forms protonated molecules [M+H]⁺. nih.govnih.gov
Precursor and Product Ions: In the MRM mode, a specific precursor ion (the protonated molecule of the analyte or IS) is selected in the first quadrupole of the mass spectrometer. This ion is then fragmented in the collision cell through Collision-Induced Dissociation (CID) with a neutral gas like nitrogen. researchgate.net A specific product ion resulting from this fragmentation is then monitored in the third quadrupole.
MRM Transitions: The specific precursor-to-product ion transition is highly characteristic of the compound, providing excellent selectivity. For Rizatriptan, a common transition is m/z 270 -> 201. nih.govresearchgate.net For its deuterated internal standard, Rizatriptan-d6, the corresponding transition would be shifted due to the mass difference. For example, a transition of m/z 276.1 -> 207.1 has been reported. researchgate.net
The optimization of MS parameters such as declustering potential, collision energy, and source temperature is critical to maximize the signal intensity for the chosen MRM transitions, thereby enhancing the sensitivity of the method. mdpi.comresearchgate.net
| Parameter | Example Value for Rizatriptan Analysis | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |
| Rizatriptan MRM Transition | m/z 270 -> 201 | nih.govresearchgate.net |
| Rizatriptan-d6 MRM Transition | m/z 276.1 -> 207.1 | researchgate.net |
| Collision Gas | Nitrogen | researchgate.net |
| Source Temperature | 450 °C | researchgate.net |
| Ion Spray Voltage | 5500 V | researchgate.net |
By carefully developing and validating these LC-MS/MS methodologies utilizing this compound, researchers can achieve highly accurate, precise, and reliable quantification of Rizatriptan in complex biological samples.
Method Development and Validation for Quantitative Analysis of Related Compounds
Evaluation of Analytical Performance Characteristics (e.g., Sensitivity, Linearity, Precision, Reproducibility)
Analytical methods developed for the quantification of rizatriptan using its deuterated analogs as internal standards are rigorously validated to ensure they meet stringent performance criteria. These validation parameters confirm that the method is reliable for its intended purpose, such as in pharmacokinetic studies. veeprho.com
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). For rizatriptan quantification using LC-MS/MS with a deuterated internal standard, methods have achieved LLOQ values as low as 0.20 ng/mL. researchgate.net Other methods report LOD and LOQ values of 4.14 ng/ml and 12.42 ng/ml, respectively. pharmainfo.in
Linearity: Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. Assays for rizatriptan typically show excellent linearity with a correlation coefficient (r²) greater than 0.99. pharmainfo.inresearchgate.net Validated linear ranges include 0.20–60.0 ng/mL researchgate.net and 12.55-250.98 ng/ml. pharmainfo.in
Precision and Reproducibility: Precision measures the closeness of repeated measurements, while reproducibility assesses the consistency of results across different labs or conditions. Precision is often expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). For rizatriptan assays, intra-batch and inter-batch precision are consistently low, with %CV values reported to be ≤8.4%. researchgate.net Another study reported %RSD values of less than 2.0%, indicating high precision. pharmainfo.in
Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery experiments. For rizatriptan, accuracy is typically high, with recovery values often ranging from 91.27% to 101.32%. researchgate.netpharmainfo.in
The table below summarizes the performance characteristics from various validated methods for rizatriptan analysis, often employing a deuterated internal standard.
| Performance Characteristic | Reported Value | Methodology | Source(s) |
| Sensitivity (LLOQ) | 0.20 ng/mL | LC-MS/MS | researchgate.net |
| Sensitivity (LOD/LOQ) | 4.14 ng/mL / 12.42 ng/mL | HPLC | pharmainfo.in |
| Linearity Range | 0.20–60.0 ng/mL | LC-MS/MS | researchgate.net |
| Linearity Range | 12.55–250.98 ng/mL | HPLC | pharmainfo.in |
| Correlation Coefficient (r²) | > 0.999 | HPLC | sphinxsai.com |
| Correlation Coefficient (r²) | 0.9926 | HPLC | pharmainfo.in |
| Precision (%CV) | ≤ 8.4% (Intra- & Inter-batch) | LC-MS/MS | researchgate.net |
| Precision (%RSD) | < 2.0% | HPLC | pharmainfo.in |
| Accuracy (% Recovery) | >78% | LC-MS/MS | researchgate.net |
| Accuracy (% Recovery) | 91.27% - 93.76% | HPLC | pharmainfo.in |
Isotope Dilution Mass Spectrometry (IDMS) Principles in Research Applications
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantification. ontosight.ai It is considered a "gold standard" method in many areas, including the analysis of DNA adducts and proteins. nih.govacs.org The fundamental principle involves adding a known amount of a stable, isotopically labeled version of the analyte, such as this compound, to the sample at an early stage of the analysis. ontosight.ainih.gov
This labeled compound, often called the "spike" or internal standard, is structurally identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). nih.gov Because the labeled standard and the unlabeled analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss will affect both equally. nih.gov
During mass spectrometry analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio. ontosight.ai By measuring the ratio of the signal from the naturally occurring analyte to that of the known amount of the added isotopic standard, the exact concentration of the analyte in the original sample can be calculated with high accuracy. ontosight.ai This approach effectively corrects for variations in sample recovery and mitigates matrix effects and ion suppression that can occur during analysis, leading to more reliable and reproducible results. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Analogs
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for analyzing rizatriptan and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful analytical tool. researchgate.netresearchgate.netnih.gov Deuterated standards like Rizatriptan-d6 are designed for use as internal standards in either GC- or LC-MS. caymanchem.comtargetmol.com
The application of GC-MS is typically reserved for analytes that are volatile or can be made volatile through a chemical process known as derivatization. For compounds like rizatriptan, which are not inherently volatile, LC-MS is generally preferred as it directly analyzes compounds in the liquid phase, avoiding the need for derivatization. The vast body of literature on rizatriptan analysis focuses on LC-MS/MS methods, highlighting its suitability for this class of compounds. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including rizatriptan and its related substances and impurities. conicet.gov.arnih.govresearchgate.net Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. conicet.gov.ar For isotopically labeled compounds like this compound, NMR is crucial for confirming the structural integrity and verifying the precise location and extent of deuterium incorporation. rsc.org
Deuterium NMR (²H-NMR) Applications in Positional Isotope Analysis
Deuterium NMR (²H-NMR or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus (²H). wikipedia.org While proton NMR observes hydrogen-1, ²H-NMR focuses specifically on the deuterium atoms, making it an ideal method for analyzing deuterated compounds. wikipedia.orgsigmaaldrich.com
Its primary application in the context of this compound is to confirm the effectiveness of the deuteration process. wikipedia.org A strong signal in the ²H-NMR spectrum, corresponding to the expected chemical shifts, verifies the presence of deuterium. wikipedia.org Furthermore, ²H-NMR can be used for positional analysis, confirming that the deuterium atoms are located at the intended positions within the molecular structure. This is critical for ensuring the quality and identity of the labeled standard. rsc.org The technique is particularly effective for highly enriched compounds and can be used quantitatively to determine the percentage of deuterium at specific sites. sigmaaldrich.com
Proton NMR (¹H-NMR) Spectral Manifestations of Deuterium Substitution
The substitution of a proton (¹H) with a deuterium atom (²H) in a molecule like rizatriptan has distinct and predictable effects on the proton NMR (¹H-NMR) spectrum. The most significant change is the disappearance of the NMR signal corresponding to the proton that has been replaced by deuterium. openochem.orgsavemyexams.com This is because deuterium is typically "silent" in a standard ¹H-NMR experiment, as it resonates at a very different frequency. openochem.orgstudymind.co.uk
This phenomenon is a powerful tool for structure confirmation. By comparing the ¹H-NMR spectrum of this compound with that of unlabeled rizatriptan, analysts can confirm the positions of deuteration by identifying which proton signals have vanished. epj-conferences.org In some cases, deuterium substitution can also affect the signals of nearby, adjacent protons. The coupling interaction between a proton and a deuteron (B1233211) is different from a proton-proton coupling, which can lead to changes in the splitting patterns (multiplicity) of neighboring signals. ucla.edu
Advanced NMR Techniques for Quantification of Deuteration Degree and Isotopic Purity
To determine isotopic purity, a combination of ¹H-NMR and ²H-NMR is often used. wiley.com By carefully integrating the signals in both spectra, a precise calculation of the isotopic abundance can be made. epj-conferences.orgwiley.com For instance, the reduction in the integral of a specific signal in the ¹H-NMR spectrum of a deuterated compound, relative to the unlabeled standard, can be used to calculate the percentage of deuteration at that site. epj-conferences.org Similarly, quantitative ²H-NMR can directly measure the amount of deuterium present. sigmaaldrich.com Methods such as using an electronically generated signal (ERETIC) can serve as a reference to minimize acquisition time and improve precision in quantitative ²H-NMR measurements. researchgate.net These sophisticated approaches are essential for certifying the quality of deuterated internal standards used in high-stakes analytical applications. rsc.org
| NMR Technique | Application for this compound | Key Information Provided | Source(s) |
| ¹H-NMR | Structural confirmation & purity analysis | Disappearance of signals at deuterated positions; changes in adjacent proton signals. | openochem.orgsavemyexams.comstudymind.co.uk |
| ²H-NMR | Positional isotope analysis & deuteration verification | Direct detection of deuterium atoms; confirms location of labels. | wikipedia.orgsigmaaldrich.com |
| qNMR (Quantitative NMR) | Quantification of deuteration degree & isotopic purity | Precise measurement of isotopic abundance by comparing signal integrals. | spectralservice.dewiley.com |
| Combined ¹H/²H NMR | High-accuracy isotopic abundance determination | Correlates proton and deuteron data for a comprehensive purity assessment. | rsc.orgwiley.com |
| ERETIC Method | Advanced quantification | Uses an electronic reference signal for rapid and precise quantitative measurements. | researchgate.net |
Application in Impurity Profiling and Reference Standard Characterization
The control of impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of drug products. pharmaffiliates.comcontractpharma.com Impurity profiling involves the identification, quantification, and characterization of unintended chemical substances that may arise during the manufacturing process or upon storage. pharmaffiliates.comresearchgate.net Deuterated analogs of impurities, such as this compound, play a pivotal role in this process, serving as high-fidelity tools for analytical chemists.
The quantification of impurities, especially at trace levels, presents significant analytical challenges. The use of a stable isotope-labeled internal standard is a widely accepted and powerful technique to enhance the accuracy and precision of these measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. scioninstruments.comnih.gov this compound is the deuterated form of Iso Rizatriptan, a known process-related impurity of Rizatriptan. glppharmastandards.compharmaffiliates.com
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated standard (this compound) is added to a sample at an early stage of preparation. scioninstruments.com Because the deuterated standard is chemically identical to the non-labeled impurity (the analyte), it exhibits nearly identical behavior during extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, it is easily distinguished from the analyte by its higher mass due to the presence of six deuterium atoms.
This co-elution and differential mass detection allow the ratio of the analyte to the internal standard to be measured accurately. nih.gov Any loss of substance during sample workup or fluctuations in instrument response will affect both the analyte and the standard equally, leaving their ratio constant. scioninstruments.com This normalization corrects for potential errors, leading to significantly more reliable and reproducible quantification than methods relying on external standards or non-isotopic internal standards. nih.govresearchgate.net Research has shown that using a co-eluting deuterium-labeled internal standard provides superior results compared to other approaches. nih.gov
Table 1: Physicochemical Properties of Iso Rizatriptan and its Deuterated Analog
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Role in Analysis |
|---|---|---|---|---|
| Iso Rizatriptan | 208941-96-2 | C₁₅H₁₉N₅ | 269.34 | Analyte (Impurity) |
| This compound | 1329834-30-1 | C₁₅H₁₃D₆N₅ | 275.38 | Internal Standard |
Data sourced from multiple chemical and pharmaceutical reference suppliers. glppharmastandards.compharmaffiliates.comacanthusresearch.com
The use of well-characterized reference standards is a fundamental requirement for ensuring the quality of pharmaceutical products and satisfying regulatory expectations. axios-research.comveeprho.comveeprho.com this compound, as a deuterated reference standard, plays a crucial role in establishing traceability and maintaining rigorous quality control over pharmaceutical impurities.
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. scielo.br In pharmaceutical analysis, this means that the quantification of an impurity like Iso Rizatriptan can be reliably traced back to a certified reference material (CRM). By using a highly pure and accurately characterized standard like this compound, laboratories can ensure their analytical results are accurate and comparable across different sites and times, which is essential for global pharmaceutical manufacturing and regulatory submissions such as Abbreviated New Drug Applications (ANDAs). axios-research.comsynzeal.com
In the context of quality control (QC), this compound is indispensable for several key activities: axios-research.com
Analytical Method Validation: It is used to validate the performance of analytical methods intended to quantify the Iso Rizatriptan impurity, assessing parameters like accuracy, precision, linearity, and specificity. synzeal.com
Routine Batch Testing: It is employed as an internal standard in the routine QC testing of batches of Rizatriptan active pharmaceutical ingredient (API) and finished drug products to ensure that the level of Iso Rizatriptan does not exceed the limits specified by pharmacopeias or internal specifications.
Stability Studies: It is used to monitor the levels of the Iso Rizatriptan impurity over time under various storage conditions, helping to establish the shelf-life of the drug product. axios-research.com
The use of such high-quality, deuterated standards demonstrates a commitment to robust quality systems and data integrity, which are scrutinized during regulatory audits by agencies like the FDA. adventchembio.com
Table 2: Application of Deuterated Standards in Pharmaceutical Quality Control
| QC Application Area | Analytical Technique | Role of this compound | Regulatory Relevance |
|---|---|---|---|
| Impurity Quantification | LC-MS/MS, UPLC-MS/MS | Internal standard for accurate measurement of Iso Rizatriptan. researchgate.netresearchgate.net | Meeting ICH Q3A/Q3B impurity thresholds. contractpharma.com |
| Method Validation | LC-MS/MS | Establishing method performance characteristics (precision, accuracy). synzeal.com | Compliance with GMP, ANDA/NDA submissions. veeprho.comveeprho.com |
| Stability Testing | HPLC, LC-MS/MS | Accurate monitoring of impurity formation over time. axios-research.com | Determining drug product shelf-life and storage conditions. pharmaffiliates.com |
Iv. Research into Metabolic Fate and Biotransformation Using Deuterated Analogs
Application of Stable Isotopes in Mechanistic Drug Metabolism Studies (Pre-clinical and In Vitro)
Stable isotope labeling is a cornerstone of pharmacokinetic research, enabling precise measurements and a deeper understanding of a drug's journey through a biological system. nih.gov The use of compounds like Iso Rizatriptan-d6 allows researchers to trace the parent drug and its metabolites with high sensitivity and specificity, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govajrconline.org
The primary metabolic route for rizatriptan (B1679398) is oxidative deamination, a process catalyzed predominantly by monoamine oxidase-A (MAO-A), leading to the formation of an inactive indole-acetic acid derivative. nih.govnih.govnih.gov Studies have shown that this metabolite accounts for a significant portion of the excreted dose. nih.govresearchgate.net
In addition to this major pathway, other metabolic transformations of rizatriptan include N-oxygenation, 6-hydroxylation, and N-demethylation. nih.gov The N-monodesmethyl metabolite, while formed to a lesser extent, is noteworthy as it retains pharmacological activity similar to the parent compound. nih.gov The use of deuterated analogs helps to confirm these pathways and can reveal the relative contributions of each, especially when metabolism is shifted due to isotopic substitution. osti.gov
The core indole (B1671886) structure of rizatriptan is shared by other therapeutic agents and endogenous compounds, making the insights gained from its metabolism studies broadly applicable to other indolealkylamines. nih.govresearchgate.net
In human studies, several metabolites of rizatriptan have been identified in urine, including triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate (B86663), and N(10)-monodesmethyl-rizatriptan. nih.gov The major route of elimination is through the kidneys, with a large percentage of the administered dose excreted as metabolites in the urine. researchgate.netnih.gov
The use of deuterated analogs like this compound facilitates the identification of these metabolites in preclinical models. isotope.com The distinct mass shift provided by the deuterium (B1214612) labels allows for the clear differentiation of drug-related material from endogenous compounds in complex biological matrices. This is particularly advantageous in early discovery and preclinical phases where metabolite profiles are being established.
Table 1: Identified Metabolites of Rizatriptan
| Metabolite Name | Metabolic Reaction |
|---|---|
| Triazolomethyl-indole-3-acetic acid | Oxidative deamination |
| Rizatriptan-N(10)-oxide | N-oxygenation |
| 6-hydroxy-rizatriptan | Aromatic hydroxylation |
| 6-hydroxy-rizatriptan sulfate | Sulfation (Phase II) |
| N(10)-monodesmethyl-rizatriptan | N-demethylation |
This table is based on findings from human studies and is relevant to preclinical investigations for metabolite identification. nih.govnih.gov
The substitution of hydrogen with deuterium can alter the rate of enzyme-mediated reactions, a phenomenon known as the kinetic isotope effect (KIE). plos.org A C-D bond is stronger than a C-H bond, and thus requires more energy to break. juniperpublishers.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing it with a C-D bond will slow down the reaction.
This principle is a powerful tool for studying enzyme mechanisms. rutgers.edu By strategically placing deuterium atoms at different positions on a drug molecule, researchers can probe which sites are most susceptible to metabolism and identify the rate-determining steps in the biotransformation process. plos.orgnih.gov For drugs metabolized by multiple pathways, deuteration can lead to "metabolic switching," where a slowed pathway causes the drug to be metabolized more extensively through alternative routes. osti.gov This provides valuable information about the flexibility and priorities of the metabolic enzyme systems.
Identification and Characterization of Deuterated Metabolites and Excretion Pathways in Pre-clinical Models
In Vitro Metabolism Studies Utilizing Deuterated Analogs
In vitro systems, such as liver microsomes and hepatocytes, are essential tools in drug metabolism studies, providing a controlled environment to investigate metabolic stability and pathways. nuvisan.comadmescope.com The use of deuterated analogs in these systems enhances the precision and interpretive power of the data obtained.
Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and hepatocytes, which offer a more complete representation of hepatic metabolism including both Phase I and Phase II enzymes, are routinely used to assess a compound's metabolic fate. nuvisan.comdndi.org When a deuterated substrate like this compound is incubated with these systems, the rate of its disappearance and the formation of its deuterated metabolites can be monitored over time.
These studies provide key parameters such as the intrinsic clearance (CLint) and the half-life (t1/2) of the compound. nuvisan.com Comparing the metabolic stability of a deuterated analog to its non-deuterated counterpart can directly reveal the impact of the isotopic substitution on its metabolism. juniperpublishers.com For instance, a slower clearance of the deuterated compound would confirm that the deuterated site is a primary location for metabolic attack. juniperpublishers.com
Table 2: Representative Data from In Vitro Metabolic Stability Assay
| Compound | System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|
| Rizatriptan | Human Liver Microsomes | Value | Value |
| This compound | Human Liver Microsomes | Value (Expected to be higher if deuteration site is a metabolic hotspot) | Value (Expected to be lower if deuteration site is a metabolic hotspot) |
| Rizatriptan | Rat Hepatocytes | Value | Value |
| This compound | Rat Hepatocytes | Value (Expected to be higher if deuteration site is a metabolic hotspot) | Value (Expected to be lower if deuteration site is a metabolic hotspot) |
Note: The values in this table are illustrative and would be determined experimentally. The expected trend is based on the kinetic isotope effect.
Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations. admescope.com Rizatriptan's primary metabolism is known to be mediated by MAO-A. nih.gov However, other enzymes, likely from the CYP family, are involved in its minor metabolic pathways like hydroxylation and N-demethylation. nih.gov
Using a deuterated substrate like this compound in these phenotyping studies can provide more nuanced information. For example, if deuteration at a specific position significantly reduces metabolism by a particular recombinant CYP enzyme, it strongly implicates that enzyme in the biotransformation at that site. The magnitude of the kinetic isotope effect can vary between different enzyme isoforms, providing further clues about the specific catalytic mechanisms at play. plos.org This detailed understanding of enzyme involvement is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.
Microsomal and Hepatocyte Incubation Studies with Deuterated Substrates
Methodological Aspects of Animal Disposition Studies with Deuterated Rizatriptan Analogs
The investigation into the metabolic fate and disposition of rizatriptan in preclinical animal models has been significantly advanced by the use of stable isotope-labeled analogs. These isotopically enriched compounds, including deuterated versions like this compound, are instrumental in pharmacokinetic and bioavailability studies. The primary analytical technique underpinning this research is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the simultaneous determination of the drug and its labeled analog. nih.gov
A foundational methodological approach for such animal disposition studies was demonstrated in a study on the pharmacokinetics of rizatriptan in dogs. nih.gov While this particular study utilized a [triazole-13C2, 15N3-] stable-isotope-labeled analog, the principles are directly applicable to studies involving deuterated analogs like this compound. nih.gov
The experimental design involved the simultaneous administration of the unlabeled drug and its stable-isotope-labeled counterpart to the animal subjects. This co-administration allows for a precise measurement of the drug's oral bioavailability and an estimate of plasma clearance within a single experiment. nih.gov The analytical workflow for processing and analyzing biological samples is a critical aspect of these studies.
Sample Preparation and Analysis:
The quantification of rizatriptan and its metabolites from biological matrices such as plasma and urine requires robust sample preparation to remove interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): This method is used to isolate the analyte and internal standard from plasma samples. nih.gov
Solid-Phase Extraction (SPE): For urine samples, SPE cartridges, particularly strong cation exchange (SCX) types, are employed to clean up the sample before analysis. The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the drug-related materials.
Following extraction, the samples are analyzed using LC-MS/MS. This technique provides the necessary specificity to differentiate between the unlabeled drug and its deuterated analog, as well as to identify and quantify various metabolites. nih.gov The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which enhances the selectivity and sensitivity of the assay. nih.gov For instance, in a typical LC-MS/MS setup for rizatriptan analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov
Metabolite Identification in Animal Models:
Studies in rats and dogs have been crucial in identifying the major metabolic pathways of rizatriptan. After administration of rizatriptan to these animals, several key metabolites have been identified in plasma and excreta. The primary routes of biotransformation are oxidative deamination and N-oxidation.
The major metabolites identified in rats and dogs include:
Rizatriptan-N10-oxide: This was found to be a major metabolite in rat lung, rat kidney, and dog liver microsomes.
Triazolomethyl-indole-3-acetic acid: This is the product of oxidative deamination and is a major metabolite.
6-hydroxy-rizatriptan-N10-oxide: Another significant metabolite found in these animal models.
Minor metabolites such as 6-hydroxy-rizatriptan and its sulfate conjugate have also been detected. The identification of these metabolites is accomplished through a combination of LC-MS/MS and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
The use of deuterated analogs like this compound in these studies primarily serves as an internal standard for accurate quantification. This is because the deuterium substitution has a minimal effect on the chemical properties of the molecule but provides a distinct mass shift that is easily detectable by mass spectrometry. This allows for precise measurement of the parent drug and its metabolites against a known concentration of the labeled standard, correcting for any variability during sample processing and analysis. medchemexpress.com
The data gathered from these animal disposition studies are essential for understanding the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion (ADME). Below are tables summarizing the types of data generated from such research.
Table 1: Analytical Method Parameters for Rizatriptan Quantification
| Parameter | Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Matrix | Plasma, Urine | nih.gov |
| Extraction Method | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | nih.gov |
| Internal Standard | Stable Isotope-Labeled Rizatriptan (e.g., this compound) | nih.govmedchemexpress.com |
| Ionization Mode | Positive Ion Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Lower Limit of Quantification | As low as 0.1 ng/mL | nih.gov |
Table 2: Major Metabolites of Rizatriptan Identified in Animal Models (Rats and Dogs)
| Metabolite | Metabolic Pathway | Significance in Animal Models | Reference |
| Rizatriptan-N10-oxide | N-Oxidation | Major | |
| Triazolomethyl-indole-3-acetic acid | Oxidative Deamination | Major | |
| 6-hydroxy-rizatriptan-N10-oxide | Hydroxylation and N-Oxidation | Major | |
| 6-hydroxy-rizatriptan | Hydroxylation | Minor | |
| 6-hydroxy-rizatriptan sulfate | Hydroxylation and Sulfation | Minor |
V. Advanced Research Perspectives and Future Directions for Deuterated Analogs in Pharmaceutical Sciences
Development of Novel Deuteration Methodologies for Complex Pharmaceutical Analogs
The synthesis of specifically labeled compounds like Iso Rizatriptan-d6, where deuterium (B1214612) atoms are placed in precise locations, requires advanced chemical strategies. While late-stage hydrogen-isotope exchange (HIE) is a powerful tool for deuterating complex molecules, the specific labeling on the N,N-dimethylamino group of this compound likely necessitates synthesis from a deuterated precursor. However, the field of late-stage deuteration is rapidly advancing, offering increasingly selective and efficient methods for creating complex deuterated analogs.
Modern deuteration techniques often rely on transition-metal catalysis to activate specific C-H bonds for hydrogen-isotope exchange. snnu.edu.cn Various metals, including palladium, iridium, ruthenium, gold, and copper, have been shown to effectively catalyze deuteration in molecules with complex functional groups, such as the indole (B1671886) nucleus present in Rizatriptan (B1679398) and its isomers. acs.orgchemrxiv.orgresearchgate.netosti.govchemrxiv.org These methods offer the ability to introduce deuterium under mild conditions using readily available deuterium sources like heavy water (D₂O). chemrxiv.org For instance, researchers have developed palladium-catalyzed methods for the non-directed deuteration of a wide array of pharmaceuticals using D₂O as the sole deuterium source and solvent. chemrxiv.org Similarly, gold(I)-catalysis can achieve exquisite regioselectivity in the labeling of indole rings. chemrxiv.org
Another emerging area is the use of flow chemistry, which can improve the scale, safety, and selectivity of deuteration reactions, particularly those requiring high temperatures and pressures. ansto.gov.au These advanced methodologies are crucial for producing the next generation of deuterated compounds, whether they are new chemical entities with improved pharmacokinetic profiles or highly specific analytical standards. ansto.gov.aud-nb.info
Table 1: Comparison of Modern Catalytic Deuteration Methodologies for Indole-Containing Pharmaceuticals
| Catalyst System | Deuterium Source | Selectivity/Advantages | Potential Challenges |
| Palladium (Pd) | D₂O, d6-Benzene | High functional group tolerance; can be used for non-directed C-H activation. acs.orgchemrxiv.org | May require specific ligands or dual-ligand systems for high efficiency. snnu.edu.cn |
| Iridium (Ir) | D₂O, D₂ gas | Often directed by a functional group for high ortho-selectivity; low catalyst loadings. snnu.edu.cn | Directing group may be required, limiting scope. |
| Gold (Au) | Deuterated methanol (B129727) | Exquisite regioselectivity on the indole ring (C2 or C3 position) under mild conditions. chemrxiv.org | Catalyst can be expensive; substrate scope may be limited. |
| Copper (Cu) | Dioxane, Toluene | Inexpensive catalyst; selectivity can be tuned by changing reaction parameters. osti.gov | May require higher temperatures or catalyst loadings for per-deuteration. osti.gov |
| Iron (Fe) | d6-Benzene, D₂ gas | Earth-abundant and less toxic metal; nanostructured catalysts show high selectivity. snnu.edu.cn | May have limitations with certain functional groups. |
| Photocatalysis | Deuterated HFIP | Metal-free approach; offers orthogonal selectivity compared to metal catalysis. nih.gov | May have lower labeling efficiency for some substrates. nih.gov |
Integrated Omics Approaches with Stable Isotope Tracing for Pathway Elucidation
Stable isotope tracing is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. nih.govresearchgate.net By introducing a labeled compound (a "tracer") into cells or organisms, scientists can track the movement of the stable isotopes through metabolic pathways. mdpi.com This approach, often called Stable Isotope-Resolved Metabolomics (SIRM), provides a dynamic view of metabolism that is unattainable through simple metabolite profiling. nih.govacs.org
While this compound itself is an analytical standard and not used for in-vivo tracing, its existence is predicated on the same principles. If a deuterated drug were administered, SIRM could be used to:
Trace Metabolic Fate: Track the drug and its metabolites throughout the body. nih.govresearchgate.net
Quantify Flux: Measure the rate of metabolic reactions and pathways affected by the drug. nih.gov
Identify Novel Pathways: Discover previously unknown biotransformations by tracking the appearance of labeled atoms in unexpected molecules. acs.org
Differentiate from Endogenous Compounds: The mass shift provided by deuterium allows for the clear distinction between drug-derived metabolites and the organism's own structurally similar molecules. acs.org
The integration of metabolomics data with other "omics" datasets, such as genomics and proteomics, provides a comprehensive, systems-level understanding of a drug's effect. mdpi.com For example, observing a change in a metabolic pathway via SIRM can be correlated with changes in the expression of genes or proteins responsible for that pathway, thereby identifying drug targets or off-target effects. mdpi.com Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are also being increasingly applied in untargeted metabolomics to add another layer of structural information for identifying unknown compounds. mdpi.com
Computational Chemistry and Molecular Modeling of Deuteration Effects on Compound Reactivity and Metabolism
Computational chemistry provides powerful predictive tools to understand how deuteration affects a molecule's properties before it is even synthesized. rsc.org The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond as the rate-determining step can be significantly slowed when deuterium is substituted at that position. snnu.edu.cnresearchgate.net
This effect is particularly relevant for drug metabolism, much of which is carried out by cytochrome P450 (CYP) enzymes that function by breaking C-H bonds. nih.gov By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially improving a drug's half-life and bioavailability. snnu.edu.cn
Computational methods, such as Density Functional Theory (DFT), are used to model these effects:
Predicting KIEs: Calculating the energy of the transition state for C-H vs. C-D bond cleavage to predict the magnitude of the KIE. rsc.orgacs.org
Identifying Sites of Metabolism: Molecular docking simulations can predict how a drug molecule fits into the active site of a metabolic enzyme, highlighting which C-H bonds are most susceptible to oxidation. nih.gov
Understanding Metabolic Switching: If metabolism at one site is slowed by deuteration, the drug may be metabolized at an alternative site. Computational models can help predict this "metabolic switching." nih.gov
Analyzing Structural Effects: Modeling can reveal how deuteration might subtly alter a molecule's conformation or interactions with its biological target. researchgate.netd-nb.info
Table 2: Role of Computational Modeling in Deuterated Drug Analog Research
| Computational Technique | Application in Deuteration Research | Insights Gained |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies and transition state energies. d-nb.info | Prediction of the magnitude of the Kinetic Isotope Effect (KIE) for specific reactions. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions where the active site is treated with QM and the surrounding protein with MM. rsc.org | Detailed understanding of enzyme-substrate interactions and the mechanism of bond cleavage. |
| Molecular Docking | Simulating the binding of a deuterated analog into the active site of a metabolic enzyme (e.g., Cytochrome P450). nih.gov | Identification of likely sites of metabolism and potential for metabolic switching. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the drug and its target protein over time. | Assessment of how deuteration might alter binding affinity, residence time, or protein conformation. |
Expanding the Scope of Deuterated Impurity Standards in Pharmaceutical Development and Regulatory Science
The use of deuterated compounds as internal standards in quantitative mass spectrometry is considered a best practice by regulatory agencies. tandfonline.comnih.gov this compound is a prime example of this application, specifically for the control of a process-related impurity. pharmaffiliates.com Impurities in pharmaceutical products must be carefully monitored and controlled to ensure patient safety, and accurate quantification is essential. veeprho.com
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated ones, are the "gold standard" for this purpose for several reasons:
Co-elution: A deuterated standard like this compound has virtually the same chromatographic retention time as its non-labeled counterpart (the analyte). researchgate.net
Similar Chemical Properties: It behaves almost identically during sample preparation, extraction, and ionization in the mass spectrometer. researchgate.netclearsynth.com
Correction for Variability: By adding a known amount of the deuterated standard to a sample, it can accurately correct for analyte loss during sample workup and for variations in instrument response, such as matrix-induced ion suppression or enhancement. resolvemass.canebiolab.comlgcstandards.com This ensures high precision and accuracy in the final measurement. clearsynth.com
The key challenge in using deuterated standards is ensuring their isotopic purity. tandfonline.com If the deuterated standard contains a significant amount of the non-labeled analyte as an impurity, it will artificially inflate the measured concentration of the analyte in the sample, leading to erroneous results. tandfonline.com Therefore, manufacturers must use stringent synthetic and purification processes to produce standards with high isotopic enrichment and chemical purity.
The future will likely see an expanded library of deuterated impurity standards for a wider range of pharmaceuticals. As analytical techniques become more sensitive, the ability to accurately quantify even trace-level impurities becomes more critical. The availability of high-purity, well-characterized deuterated standards like this compound is fundamental to meeting the increasingly stringent regulatory requirements for drug quality and safety. pharmaffiliates.com
Q & A
Basic Research Questions
Q. What are the critical considerations in synthesizing Iso Rizatriptan-d6 to ensure isotopic purity for analytical applications?
- Methodological Answer : Synthesis must prioritize deuterium incorporation efficiency, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key steps include:
- Reagent selection : Use deuterated precursors with ≥99% isotopic purity to minimize unlabeled byproducts.
- Reaction optimization : Control temperature and pH to prevent hydrogen-deuterium exchange .
- Purification : Employ preparative HPLC with UV/Vis and MS detection to isolate this compound from impurities .
Q. How should researchers validate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should follow a factorial design to assess:
- Environmental factors : Temperature (e.g., -80°C vs. 25°C), light exposure, and solvent composition .
- Analytical endpoints : Quantify degradation via LC-MS/MS at multiple timepoints, using peak area ratios of this compound to its non-deuterated counterpart .
- Data interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and establish storage guidelines .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to balance isotopic purity and yield?
- Methodological Answer :
- Variables : Test factors like reaction time, catalyst concentration, and solvent polarity using a 2^k factorial design .
- Response metrics : Measure isotopic purity (via MS) and yield (gravimetrically).
- Statistical analysis : Apply ANOVA to identify significant interactions; use response surface methodology (RSM) to model optimal conditions .
Q. What methodologies address data discrepancies in pharmacokinetic studies using this compound across biological matrices?
- Methodological Answer :
- Matrix effects : Validate assays via standard addition in plasma, cerebrospinal fluid, and tissue homogenates to quantify ion suppression/enhancement .
- Calibration curves : Use weighted least-squares regression (1/x² weighting) to account for heteroscedasticity in low-concentration ranges .
Q. How can researchers leverage this compound to investigate isotopic effects on receptor binding kinetics?
- Methodological Answer :
- Experimental design : Conduct competitive binding assays with deuterated vs. non-deuterated Rizatriptan, using surface plasmon resonance (SPR) or radioligand displacement .
- Data analysis : Calculate binding affinity (Kd) differences via nonlinear regression; apply molecular dynamics simulations to probe deuterium-induced conformational changes .
Data Analysis and Interpretation
Q. What statistical approaches resolve contradictions in isotopic enrichment data for this compound batches?
- Methodological Answer :
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous measurements.
- Multivariate analysis : Apply principal component analysis (PCA) to batch data, correlating variables like reaction pH and catalyst lot .
- Reproducibility : Report relative standard deviation (RSD) across triplicate syntheses; target ≤5% RSD for isotopic purity .
Research Gap Identification
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s novel applications?
- Methodological Answer :
- Novelty : Explore untapped applications (e.g., in vivo metabolic flux analysis) by reviewing gaps in deuterated tracer literature .
- Ethical compliance : Ensure animal/human studies using this compound adhere to institutional review board (IRB) protocols for isotopic compound use .
- Relevance : Align with funding priorities (e.g., NIH’s emphasis on pharmacokinetic modeling tools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
